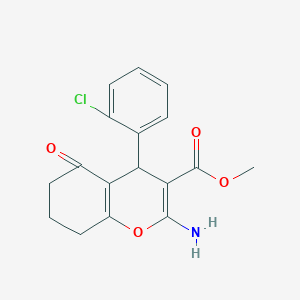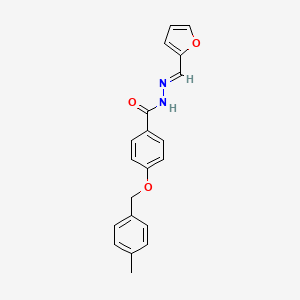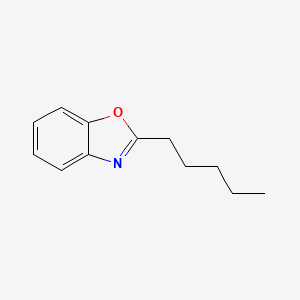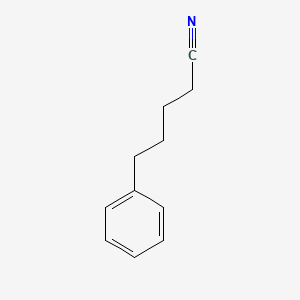
N-(3-chlorophenyl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2,2-diphenylacetamide is an organic compound characterized by the presence of a chlorinated phenyl group and two phenyl groups attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
-
Synthesis from 3-chloroaniline and benzophenone
Step 1: 3-chloroaniline is reacted with benzophenone in the presence of a suitable catalyst such as hydrochloric acid to form N-(3-chlorophenyl)-2,2-diphenylacetamide.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) and may require a solvent like ethanol or methanol to facilitate the reaction.
-
Alternative Method
Step 1: 3-chlorobenzoyl chloride is reacted with diphenylamine in the presence of a base such as pyridine to form the desired compound.
Reaction Conditions: This reaction is usually performed at room temperature and requires an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the above-mentioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
-
Substitution Reactions
Example: Halogenation of the phenyl rings using reagents like bromine or chlorine.
Conditions: Typically carried out in the presence of a catalyst such as iron(III) chloride at room temperature.
-
Oxidation Reactions
Example: Oxidation of the amide group to form N-(3-chlorophenyl)-2,2-diphenylacetic acid.
Conditions: Requires strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
-
Reduction Reactions
Example: Reduction of the chlorophenyl group to form N-(3-aminophenyl)-2,2-diphenylacetamide.
Conditions: Typically involves the use of reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Halogenation: Bromine, chlorine, iron(III) chloride.
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Major Products Formed
Halogenated Derivatives: Brominated or chlorinated phenyl derivatives.
Oxidized Products: N-(3-chlorophenyl)-2,2-diphenylacetic acid.
Reduced Products: N-(3-aminophenyl)-2,2-diphenylacetamide.
科学研究应用
Chemistry
N-(3-chlorophenyl)-2,2-diphenylacetamide is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through substitution, oxidation, and reduction reactions.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for studying the effects of chlorinated aromatic compounds on enzyme activity and protein binding.
Medicine
This compound has potential applications in medicinal chemistry. It is investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various chemical processes and manufacturing applications.
作用机制
The mechanism by which N-(3-chlorophenyl)-2,2-diphenylacetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the diphenylacetamide moiety can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
N-(4-chlorophenyl)-2,2-diphenylacetamide: Similar structure but with the chlorine atom in the para position.
N-(3-bromophenyl)-2,2-diphenylacetamide: Bromine atom instead of chlorine.
N-(3-chlorophenyl)-2,2-diphenylpropionamide: Propionamide group instead of acetamide.
Uniqueness
N-(3-chlorophenyl)-2,2-diphenylacetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. The combination of the chlorophenyl and diphenylacetamide groups provides a distinct chemical profile that can be exploited in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
63184-07-6 |
|---|---|
分子式 |
C20H16ClNO |
分子量 |
321.8 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H16ClNO/c21-17-12-7-13-18(14-17)22-20(23)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H,22,23) |
InChI 键 |
IXYKWACHZIBZRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)

![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)



![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)



![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)
